molecular formula C19H17ClN4OS4 B11959371 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide

Cat. No.: B11959371
M. Wt: 481.1 g/mol
InChI Key: BTNKAOATXAYRGM-UFFVCSGVSA-N
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Description

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide is a complex organic compound that features a thiadiazole ring, a chlorobenzyl group, and a methylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate thiosemicarbazide derivatives with chlorobenzyl chloride under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the intermediate with a suitable sulfide source.

    Condensation Reaction: The final step involves the condensation of the intermediate with 4-(methylsulfanyl)benzaldehyde to form the desired acetohydrazide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while nucleophilic substitution at the chlorobenzyl group would introduce new functional groups.

Scientific Research Applications

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or magnetic properties.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
  • 2-[(4-chlorobenzyl)sulfanyl]-5-(2-furyl)-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide features a unique combination of functional groups that confer distinct chemical and biological properties. Its thiadiazole ring and multiple sulfanyl groups contribute to its high reactivity and potential for forming stable complexes with metals, making it particularly valuable in materials science and medicinal chemistry.

Properties

Molecular Formula

C19H17ClN4OS4

Molecular Weight

481.1 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H17ClN4OS4/c1-26-16-8-4-13(5-9-16)10-21-22-17(25)12-28-19-24-23-18(29-19)27-11-14-2-6-15(20)7-3-14/h2-10H,11-12H2,1H3,(H,22,25)/b21-10+

InChI Key

BTNKAOATXAYRGM-UFFVCSGVSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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